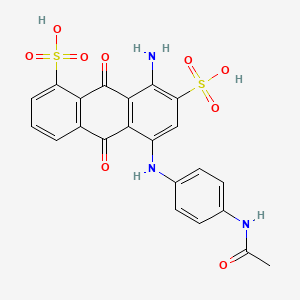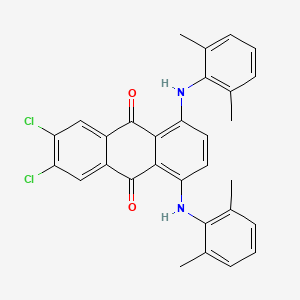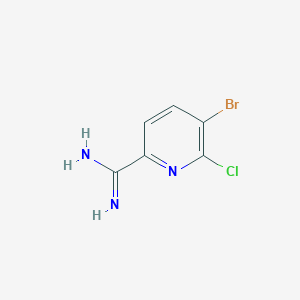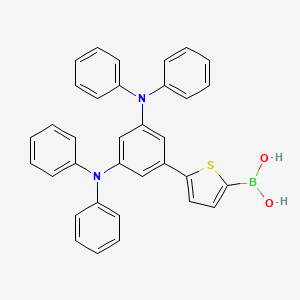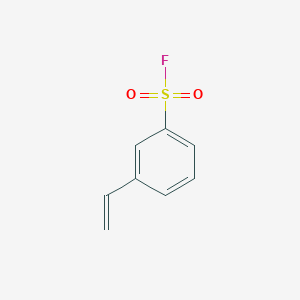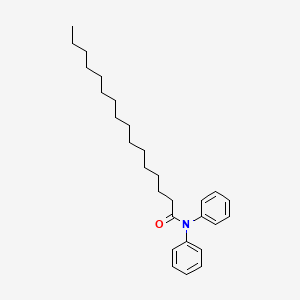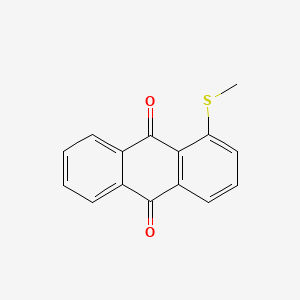
4-(Bromomethyl)-6-methoxy-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is a chemical compound that belongs to the class of bipyridines Bipyridines are organic compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 6-position on one of the pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide as the brominating agent. The reaction is usually carried out in a solvent such as acetone or dichloromethane, under controlled temperature conditions. The precursor compound, which is a bipyridine derivative, is mixed with N-bromosuccinimide and the solvent, and the reaction mixture is stirred at a specific temperature until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, usually in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bromomethyl)-2-methoxy-3,4’-bipyridine
- 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine
- 4-(Bromomethyl)-6-ethoxy-3,4’-bipyridine
Uniqueness
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is unique due to the specific positioning of the bromomethyl and methoxy groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (bromomethyl) groups can create a unique electronic environment, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
MVLORRGSHHRFPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)CBr)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


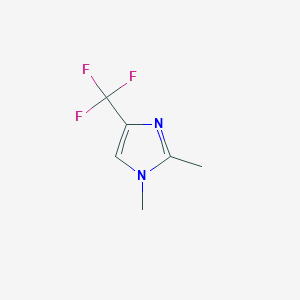

![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
